1-(4-methylphenyl)-N-propylmethanesulfonamide
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Overview
Description
1-(4-Methylphenyl)-N-propylmethanesulfonamide is an organic compound characterized by the presence of a 4-methylphenyl group attached to a propylmethanesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+Propylamine→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated sulfonamides.
Scientific Research Applications
1-(4-Methylphenyl)-N-propylmethanesulfonamide has found applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
1-(4-Methylphenyl)-1-propanol: A related compound with a hydroxyl group instead of a sulfonamide group.
Uniqueness: 1-(4-Methylphenyl)-N-propylmethanesulfonamide is unique due to its sulfonamide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H17NO2S |
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Molecular Weight |
227.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-propylmethanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-3-8-12-15(13,14)9-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
WEYBMJVYLNMCPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)CC1=CC=C(C=C1)C |
Origin of Product |
United States |
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